molecular formula C14H22N2 B13842847 1-Benzyl-3-propylpiperazine

1-Benzyl-3-propylpiperazine

Cat. No.: B13842847
M. Wt: 218.34 g/mol
InChI Key: BAMYGGQXKJSJMT-UHFFFAOYSA-N
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Description

1-Benzyl-3-propylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a benzyl group attached to the first nitrogen atom and a propyl group attached to the third nitrogen atom of the piperazine ring. It has the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-propylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazine can then be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves batch or continuous flow processes. A simplified procedure for the synthesis of monosubstituted piperazines involves the use of protonated piperazine and metal ion-supported catalysts in common solvents. This method can be scaled up for industrial production using microwave reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-propylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and propyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-propylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-propylpiperazine involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. The compound increases the concentration of serotonin and dopamine in the extracellular fluid, leading to enhanced neurotransmission. This mechanism is similar to that of amphetamine-like compounds .

Comparison with Similar Compounds

1-Benzyl-3-propylpiperazine can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant properties and used recreationally.

    1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.

    1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with other piperazine derivatives in illicit drugs.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and propyl groups makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

1-benzyl-3-propylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14-12-16(10-9-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMYGGQXKJSJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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